(4aS,6R,6aS,6bR,8aR,9R,10S,12aS,13R,14bS)-10-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,13-dihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-3,4,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-5-one
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Overview
Description
The compound (4aS,6R,6aS,6bR,8aR,9R,10S,12aS,13R,14bS)-10-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,13-dihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-3,4,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-5-one is a complex organic molecule with a unique structure. This compound features multiple hydroxyl groups, methyl groups, and a picenone core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the picenone core and the attachment of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and other functional groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4R,4aS,6aR,9S,11aR,11bS)-(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid
- Iridoid monoterpenoid
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions
Properties
Molecular Formula |
C42H68O15 |
---|---|
Molecular Weight |
813.0 g/mol |
IUPAC Name |
(4aS,6R,6aS,6bR,8aR,9R,10S,12aS,13R,14bS)-10-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,13-dihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-3,4,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-5-one |
InChI |
InChI=1S/C42H68O15/c1-19-26(47)31(57-35-29(50)28(49)27(48)23(16-43)55-35)30(51)36(54-19)56-25-9-10-38(4)24(39(25,5)17-44)8-11-40(6)32(38)22(46)14-20-21-15-37(2,3)12-13-42(21,18-45)34(53)33(52)41(20,40)7/h14,19,21-33,35-36,43-52H,8-13,15-18H2,1-7H3/t19?,21-,22+,23?,24+,25-,26?,27?,28?,29?,30?,31?,32?,33-,35?,36?,38-,39-,40+,41-,42+/m0/s1 |
InChI Key |
ONZYNENDGFEXPD-RREPNKOLSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4(C3[C@@H](C=C5[C@]4([C@H](C(=O)[C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)O)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(C(C(=O)C6(C5CC(CC6)(C)C)CO)O)C)O)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |
Origin of Product |
United States |
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